molecular formula C24H26F3N5O B12327540 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol

5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol

Cat. No.: B12327540
M. Wt: 457.5 g/mol
InChI Key: RLXBLFHVWZDCBN-UHFFFAOYSA-N
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Description

5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol is a complex organic compound that features a unique combination of piperidine, quinazoline, and pyridinol moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and quinazoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the piperidine and quinazoline rings .

Scientific Research Applications

5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol
  • 5-[4-[[trans-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol

Uniqueness

The uniqueness of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol lies in its specific stereochemistry and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26F3N5O

Molecular Weight

457.5 g/mol

IUPAC Name

5-[4-[[4-(4,4-difluoropiperidin-1-yl)cyclohexyl]amino]quinazolin-6-yl]-2-fluoropyridin-3-ol

InChI

InChI=1S/C24H26F3N5O/c25-22-21(33)12-16(13-28-22)15-1-6-20-19(11-15)23(30-14-29-20)31-17-2-4-18(5-3-17)32-9-7-24(26,27)8-10-32/h1,6,11-14,17-18,33H,2-5,7-10H2,(H,29,30,31)

InChI Key

RLXBLFHVWZDCBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C4=CC(=C(N=C4)F)O)N5CCC(CC5)(F)F

Origin of Product

United States

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